molecular formula C26H20O4 B3742470 2-benzoyl-3-(4-ethoxybenzyl)naphthoquinone

2-benzoyl-3-(4-ethoxybenzyl)naphthoquinone

Cat. No.: B3742470
M. Wt: 396.4 g/mol
InChI Key: QMMMSUQIBLSNLZ-UHFFFAOYSA-N
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Description

2-benzoyl-3-(4-ethoxybenzyl)naphthoquinone is a derivative of naphthoquinone, a class of organic compounds that have garnered much attention in the scientific community due to their pharmacological properties . Naphthoquinones are structurally characterized by the presence of two carbonyl groups at the 1,4-positions of the naphthalene .


Synthesis Analysis

The synthesis of naphthoquinone derivatives is of great interest as these compounds exhibit strong activity as antimalarial, antibacterial, antifungal, and anticancer agents . A series of naphthoquinone derivatives was synthesized and evaluated for antibacterial and antifungal activity .


Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been investigated using various computational methods, including molecular dynamics simulation, molecular docking, density functional theory, and global chemical descriptors .


Chemical Reactions Analysis

The chemical reactions of naphthoquinones involve electrophilic aromatic substitution. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives have been studied using in silico methods .

Mechanism of Action

The mechanism of action of naphthoquinones could be due to their properties as oxidizing or dehydrogenation agents . Many mechanisms of action have been reported which also depend on structural differences among them .

Future Directions

Naphthoquinones have emerged as a pivotal compound class in drug development, celebrated for their versatility in synthesizing bioactive compounds . Future research could focus on harnessing the anticancer properties of these compounds through specifically designed structural modifications .

Properties

IUPAC Name

2-benzoyl-3-[(4-ethoxyphenyl)methyl]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O4/c1-2-30-19-14-12-17(13-15-19)16-22-23(24(27)18-8-4-3-5-9-18)26(29)21-11-7-6-10-20(21)25(22)28/h3-15H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMMSUQIBLSNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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